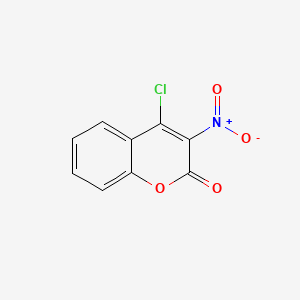
4-Methyl-1-hexanol
描述
4-Methyl-1-hexanol is an organic compound with the chemical formula C7H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in a hexane chain. This compound is a colorless liquid with a characteristic odor similar to other alcohols .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-1-hexanol can be synthesized through various methods. One common method involves the reduction of 4-methyl-1-hexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of alkenes followed by hydrogenation. This method is efficient and allows for the production of large quantities of the compound .
化学反应分析
Types of Reactions: 4-Methyl-1-hexanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-methylhexane using strong reducing agents.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products:
Oxidation: 4-Methylhexanoic acid
Reduction: 4-Methylhexane
Substitution: Various substituted hexane derivatives
科学研究应用
4-Methyl-1-hexanol has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It is used in the study of metabolic pathways involving alcohols.
Medicine: It is investigated for its potential use in drug formulation and delivery.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
作用机制
The mechanism of action of 4-Methyl-1-hexanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of aldehydes and acids .
相似化合物的比较
- 1-Hexanol
- 2-Hexanol
- 3-Hexanol
- 4-Methyl-2-hexanol
Comparison: 4-Methyl-1-hexanol is unique due to the presence of a methyl group at the fourth position of the hexane chain. This structural feature influences its physical and chemical properties, such as boiling point and reactivity. Compared to other hexanols, this compound has a higher boiling point and different reactivity patterns due to the steric and electronic effects of the methyl group .
属性
IUPAC Name |
4-methylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPVNLWKVZZBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862424 | |
| Record name | 4-Methylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-49-5 | |
| Record name | 1-Hexanol, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-hexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Methyl-1-hexanol biosynthesized in plants?
A: While the exact biosynthetic pathway of this compound remains unclear, research suggests its production occurs in the petal tissue of certain plants, specifically Nicotiana sylvestris. The compound is believed to be synthesized and then subsequently volatilized from these tissues. [] Further research is needed to fully elucidate the specific enzymes and intermediates involved in this biosynthetic pathway.
Q2: What are the potential applications of understanding this compound biosynthesis?
A2: A deeper understanding of how this compound is biosynthesized could open doors to several applications:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Methyl 3-([(benzyloxy)carbonyl]amino)propanoate](/img/structure/B1585376.png)


